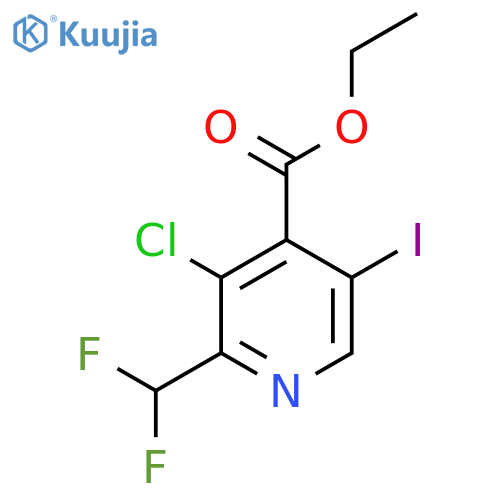Cas no 1804852-25-2 (Ethyl 3-chloro-2-(difluoromethyl)-5-iodopyridine-4-carboxylate)

1804852-25-2 structure
商品名:Ethyl 3-chloro-2-(difluoromethyl)-5-iodopyridine-4-carboxylate
CAS番号:1804852-25-2
MF:C9H7ClF2INO2
メガワット:361.511660814285
CID:4808008
Ethyl 3-chloro-2-(difluoromethyl)-5-iodopyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-chloro-2-(difluoromethyl)-5-iodopyridine-4-carboxylate
-
- インチ: 1S/C9H7ClF2INO2/c1-2-16-9(15)5-4(13)3-14-7(6(5)10)8(11)12/h3,8H,2H2,1H3
- InChIKey: AMGUUEPAUJFTKE-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(F)F)C(=C1C(=O)OCC)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 3
Ethyl 3-chloro-2-(difluoromethyl)-5-iodopyridine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029047957-1g |
Ethyl 3-chloro-2-(difluoromethyl)-5-iodopyridine-4-carboxylate |
1804852-25-2 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 3-chloro-2-(difluoromethyl)-5-iodopyridine-4-carboxylate 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
1804852-25-2 (Ethyl 3-chloro-2-(difluoromethyl)-5-iodopyridine-4-carboxylate) 関連製品
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
